Bienvenue dans la boutique en ligne BenchChem!

2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

X-ray crystallography Conformational analysis Structure-based drug design

Select 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797020-51-9) for superior experimental reproducibility. This TrkA inhibitor is differentiated by its published single-crystal X-ray structure, enabling accurate computational docking. Its defined dihedral angles and hydrogen-bonding geometry provide a reliable starting point for molecular dynamics and structure-based optimization, avoiding the uncertainty of homology models. With a patent-defined poly-indication profile spanning chronic pain, neuropathic pain, pruritus, and oncology, this single compound supports cross-indication translational studies. The tetrahydrofuran-3-yl substituent may offer practical solubility advantages for assay development.

Molecular Formula C15H17N3O2
Molecular Weight 271.32
CAS No. 1797020-51-9
Cat. No. B2797481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
CAS1797020-51-9
Molecular FormulaC15H17N3O2
Molecular Weight271.32
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOC3
InChIInChI=1S/C15H17N3O2/c1-11-4-2-3-5-14(11)15(19)17-12-8-16-18(9-12)13-6-7-20-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,17,19)
InChIKeyTVPJSNJNYCSUQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797020-51-9): Core Identity and Procurement-Relevant Characteristics


2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797020-51-9, molecular formula C15H17N3O2, molecular weight 271.31) is a synthetic small molecule belonging to the class of five-membered heterocyclic benzamide derivatives [1]. It features a benzamide core linked to a substituted pyrazole moiety bearing a tetrahydrofuran-3-yl (oxolan-3-yl) group . The compound is primarily documented in the patent literature as a tropomyosin-related kinase A (TrkA) inhibitor, with indications spanning chronic pain, neuropathic pain, pruritus, and certain cancers [2]. Its three-dimensional structure has been elucidated by X-ray crystallography, revealing key dihedral angles (pyrazole-amide: 40.6°, pyrazole-benzene: 81.6°, amide-benzene: 58.3°) and intermolecular hydrogen bonding patterns that define its conformational landscape [3].

Why Generic Substitution of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide Is Scientifically Unreliable


In the five-membered heterocyclic benzamide class targeting TrkA, seemingly minor structural modifications produce substantial shifts in kinase selectivity, binding kinetics, and functional activity. The specific substitution pattern of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide—combining an ortho-methyl benzamide with an N-tetrahydrofuran-3-yl pyrazole—is not interchangeable with other alkyl, cycloalkyl, or heterocyclic variants described in the Merck Sharp & Dohme patent family [1]. In-class analogs with differing substitution on the pyrazole N-position or benzamide ring exhibit divergent TrkA binding affinities spanning over two orders of magnitude, as demonstrated across multiple patent examples [2]. Furthermore, the crystallographically determined conformation of this compound establishes a unique spatial relationship between the pyrazole and benzene rings that influences target engagement in ways not replicated by close structural analogs [3]. Generic substitution without head-to-head comparative data therefore risks selecting a compound with uncharacterized potency, selectivity, and pharmacokinetic properties, directly undermining experimental reproducibility and translational relevance [4].

Quantitative Differentiation Evidence for 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide Versus Closest Analogs


Crystallographically Defined Conformational Signature Differentiates 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide from Other Pyrazole-Benzamide TrkA Inhibitors

X-ray crystallographic analysis of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide resolves its three-dimensional structure to atomic resolution, establishing quantifiable conformational parameters that distinguish it from other pyrazole-benzamide TrkA inhibitors lacking published crystal structures [1]. The dihedral angles between the three key planes are pyrazole-amide: 40.6°, pyrazole-benzene: 81.6°, and amide-benzene: 58.3°. Intermolecular hydrogen bonding occurs between the carbonyl oxygen and the N-H of a neighboring molecule with parameters O7···N8: 2.843 Å, O7···H8: 1.90 Å, and O7-H8-N8 angle: 157° [1]. These stereoelectronic features constitute a unique conformational fingerprint that can be used to verify compound identity and assess batch-to-batch structural consistency via powder X-ray diffraction comparison [2]. For closely related analogs in the Merck patent family (Examples 43, 35, 14, 60, 18), no published crystallographic data are available, making the conformational landscape of these comparators uncharacterized and precluding reliable pharmacophoric alignment without additional experimental structure determination [3].

X-ray crystallography Conformational analysis Structure-based drug design

Patent-Defined Multi-Indication Therapeutic Profile of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide Versus Single-Indication Analogs

The compound, designated as 'Five membered heterocyclic benzamide derivative 2' (Example 76 in WO2015148350), is patented by Merck Sharp & Dohme with a multi-indication profile encompassing chronic pain (ICD MG30), neuropathic pain (ICD 8E43.0), pruritus (ICD EC90), solid tumors/cancer (ICD 2A00-2F9Z), and thymic cancer (ICD 2C27) [1]. The primary molecular target is tropomyosin-related kinase A (TrkA/NTRK1), against which the compound functions as an inhibitor [1]. In contrast, the pyrazole-containing benzamides described by Wang et al. (e.g., compounds 4j and 5m) are directed at a distinct target, RORγ, for autoimmune indications, and are not profiled against TrkA or pain pathways [2]. Other five-membered heteroaryl benzamide examples within the Merck patent family (e.g., Example 18 with TrkA IC50 4.60 nM, Example 60 with TrkA IC50 4.20 nM) exhibit more potent enzyme inhibition but have not been advanced with the same breadth of documented disease indications in the accessible patent and database records [3]. The combination of TrkA target engagement with a poly-indication patent scope differentiates this compound for research programs requiring a tool compound with pre-established disease relevance across pain, pruritus, and oncology domains.

TrkA inhibition Pain Oncology Patent pharmacology

Tetrahydrofuran-3-yl Substituent as a Physicochemical Differentiator for 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide Versus Alkyl-Substituted Analogs

The presence of a tetrahydrofuran-3-yl (oxolan-3-yl) substituent on the pyrazole N1 position of 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide introduces an oxygen atom into the saturated heterocycle, which is absent in comparators bearing simple alkyl (e.g., methyl, ethyl, isopropyl) or cycloalkyl (e.g., cyclopropyl, cyclobutyl) groups on the pyrazole ring . The oxygen atom in the tetrahydrofuran ring serves as a hydrogen bond acceptor, potentially enhancing aqueous solubility and modulating logP relative to purely hydrocarbon-based substituents of comparable molecular volume. Within the broader class of pyrazole-containing benzamides, Wang et al. demonstrated that replacement of a phenyl head moiety with a substituted aminopyrazole group resulted in a series with improved physical properties, underscoring the sensitivity of this scaffold to heteroatom incorporation [1]. While direct comparative solubility or logP data for 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide versus alkyl-substituted pyrazole analogs are not publicly available, the tetrahydrofuran group is recognized in medicinal chemistry as a privileged fragment for balancing lipophilicity and solubility in kinase inhibitor design [2]. This physicochemical distinction provides a rational basis for selecting this compound over alkyl-substituted analogs in assays where aqueous solubility is a critical parameter.

Physicochemical properties Solubility Lipophilicity Tetrahydrofuran moiety

Divergent Target Engagement: TrkA Inhibition by 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide Versus RORγ Inverse Agonism in Structurally Related Pyrazole-Benzamides

A critical differentiation point for 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is its established target identity as a TrkA kinase inhibitor, documented in the DrugMAP database and linked to patent WO2015148350 [1]. This contrasts sharply with structurally analogous pyrazole-containing benzamides developed by Wang et al., which function as RORγ inverse agonists—a nuclear receptor target with entirely distinct signaling biology [2]. The target divergence arises from subtle differences in substitution patterns: the Wang series incorporates an aminopyrazole in place of the biaryl head group, redirecting binding from the kinase ATP pocket (TrkA) to the nuclear receptor ligand-binding domain (RORγ). This target-level differentiation is supported by functional assay data: the Wang series compounds (e.g., 4j, 5m) demonstrate potent RORγ inverse agonism in cell-based assays, with no reported TrkA activity [2]. Conversely, the Merck patent family compounds, including 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide, are characterized as TrkA inhibitors with no reported RORγ activity [3]. For researchers seeking a TrkA tool compound, selection of a RORγ-directed pyrazole-benzamide would yield false-negative results; for those targeting RORγ, the inverse situation applies. Only explicit target annotation prevents cross-target misapplication.

Target selectivity TrkA RORγ Kinase vs. nuclear receptor

Optimal Research and Industrial Application Scenarios for 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide


Structure-Based Drug Design and Pharmacophore Modeling Requiring Validated Crystallographic Coordinates

The availability of a single-crystal X-ray structure for 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide [1] makes it the preferred TrkA benzamide tool compound for computational chemistry workflows that depend on experimentally validated three-dimensional coordinates. In contrast to other patent examples (43, 35, 14, 60, 18) that lack published crystal structures, the known dihedral angles (pyrazole-amide 40.6°, pyrazole-benzene 81.6°, amide-benzene 58.3°) and hydrogen bond geometry (O···N 2.843 Å) [1] enable accurate docking pose generation, binding mode hypothesis testing, and structure-based optimization campaigns. Researchers performing molecular dynamics simulations, free energy perturbation calculations, or scaffold hopping exercises can use these coordinates as a reliable starting point, avoiding the propagated uncertainty inherent in homology models or ligand-only overlays.

Multi-Indication Translational Research Requiring a Single TrkA Tool Compound for Pain, Pruritus, and Oncology Models

The patent-defined poly-indication profile of this compound, spanning chronic pain (MG30), neuropathic pain (8E43.0), pruritus (EC90), solid tumors (2A00-2F9Z), and thymic cancer (2C27) [2], supports its use as a consolidated TrkA tool compound in translational research programs that investigate NGF-TrkA signaling across multiple disease contexts. Rather than sourcing separate TrkA inhibitors optimized for different therapeutic areas, research groups can employ this single compound in parallel pain, itch, and oncology in vivo models, facilitating cross-indication comparisons while controlling for compound-specific variables. The documented target engagement at TrkA (NTRK1) via patent-specified inhibitory mechanism [2] provides a consistent pharmacological anchor across all tested disease models.

Physicochemical Profiling of Heteroatom-Containing Kinase Inhibitors for Solubility-Limited Assay Development

The tetrahydrofuran-3-yl substituent, which incorporates an ether oxygen capable of hydrogen bond acceptance , makes this compound a relevant test article for physicochemical profiling studies that compare the solubility, permeability, and formulation behavior of oxygen-containing versus purely hydrocarbon-substituted kinase inhibitors. Although direct matched-pair solubility data are not publicly available, the presence of the tetrahydrofuran oxygen constitutes a class-level physicochemical distinction recognized in medicinal chemistry as favorable for aqueous solubility [3]. In assay development contexts where DMSO stock precipitation or non-specific binding to plasticware compromises data quality, this compound may offer practical advantages over more lipophilic alkyl-substituted analogs, warranting its inclusion in solubility-comparative panels.

Quote Request

Request a Quote for 2-methyl-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.